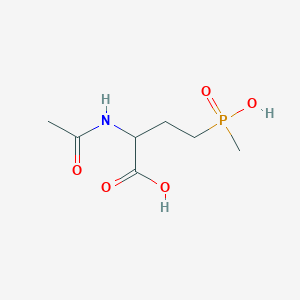

GLUFOSINATE-N-ACETYL

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Biosynthesis of N-acetyl-L-glufosinate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate (B12851), a broad-spectrum herbicide, is a potent inhibitor of glutamine synthetase, a key enzyme in plant nitrogen metabolism. Its application leads to the accumulation of toxic ammonia (B1221849) and subsequent plant death. However, the development of transgenic crops expressing the phosphinothricin (B1261767) acetyltransferase (PAT) or bialaphos (B1667065) resistance (BAR) gene has conferred resistance to glufosinate-based herbicides. These enzymes, originally isolated from Streptomyces species, detoxify the active L-isomer of glufosinate through N-acetylation, producing the non-phytotoxic compound N-acetyl-L-glufosinate. This technical guide provides an in-depth overview of the synthesis and biosynthesis of N-acetyl-L-glufosinate in plants, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action and Resistance

Glufosinate acts by inhibiting glutamine synthetase, leading to a buildup of ammonia in the thylakoid lumen, which uncouples photophosphorylation.[1] This disruption of photosynthesis results in oxidative stress and ultimately, plant cell death.[1] In transgenic plants, the PAT or BAR enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-glufosinate, converting it to N-acetyl-L-glufosinate.[2][3] This acetylated form is unable to bind to and inhibit glutamine synthetase, thus rendering the plant resistant to the herbicide.[2]

Quantitative Data

The efficacy of glufosinate detoxification is dependent on the kinetic properties of the PAT and BAR enzymes and the resulting levels of N-acetyl-L-glufosinate in plant tissues.

Table 1: Kinetic Parameters of the BAR Enzyme for L-Phosphinothricin

| Parameter | Value | Reference |

| Apparent Km | ~132 µM | [4][5] |

| Vmax | 1.15 ± 0.03 µmol/min/mg | [4] |

| kcat | 0.54 ± 0.01 s-1 | [4] |

| kcat/Km | 4.1 x 103 M-1s-1 | [4] |

Note: The PAT and BAR enzymes exhibit similar substrate affinity towards L-phosphinothricin.[6]

Table 2: N-acetyl-L-glufosinate Levels in Transgenic Crops

| Crop | N-acetyl-L-glufosinate (% of total residues) | Reference |

| Transgenic Maize | 67% | [7] |

| Transgenic Oilseed Rape | 91% | [7] |

| Transgenic Sugar Beet | 28.2% - 59.9% of absorbed 14C | [6] |

Experimental Protocols

Phosphinothricin Acetyltransferase (PAT/BAR) Enzyme Assay

This spectrophotometric assay measures the activity of PAT or BAR by detecting the free coenzyme A (CoA) produced during the acetylation of L-glufosinate. The free CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Plant tissue expressing PAT or BAR enzyme

-

Extraction Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT, and 10% (v/v) glycerol

-

Assay Buffer: 100 mM Tris-HCl (pH 7.8)

-

L-Glufosinate solution (10 mM)

-

Acetyl-CoA solution (10 mM)

-

DTNB solution (10 mM in Assay Buffer)

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Protein Extraction:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a microcuvette containing:

-

850 µL Assay Buffer

-

50 µL L-Glufosinate solution

-

50 µL DTNB solution

-

50 µL crude protein extract

-

-

Incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of Acetyl-CoA solution.

-

Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of CoA formation.

-

Calculate the specific activity of the enzyme (µmol/min/mg of protein).

-

Agrobacterium-mediated Transformation of Maize with the bar Gene

This protocol describes a general method for introducing the bar gene into maize to confer glufosinate resistance.

Materials:

-

Maize immature embryos (1.0-1.5 mm)

-

Agrobacterium tumefaciens strain (e.g., EHA105) carrying a binary vector with the bar gene under a constitutive promoter (e.g., CaMV 35S).

-

Infection Medium (e.g., N6 liquid medium with 100 µM acetosyringone)

-

Co-cultivation Medium (e.g., N6 solid medium with 100 µM acetosyringone)

-

Selection Medium (e.g., N6 medium with a selective agent like bialaphos and a bacteriostatic agent like carbenicillin)

-

Regeneration Medium

Procedure:

-

Agrobacterium Preparation:

-

Culture the Agrobacterium strain in a suitable liquid medium containing appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.

-

Pellet the bacteria by centrifugation and resuspend in Infection Medium.

-

-

Infection and Co-cultivation:

-

Isolate immature embryos from surface-sterilized maize ears.

-

Immerse the embryos in the Agrobacterium suspension for 5-10 minutes.

-

Transfer the embryos to Co-cultivation Medium and incubate in the dark at 20-25°C for 2-3 days.

-

-

Selection and Regeneration:

-

Transfer the embryos to Selection Medium.

-

Subculture the developing calli on fresh Selection Medium every 2-3 weeks.

-

After 6-8 weeks, transfer the resistant calli to Regeneration Medium to induce shoot formation.

-

Once plantlets have developed a root system, transfer them to soil.

-

-

Confirmation of Transformation:

-

Perform PCR to confirm the presence of the bar gene in the genomic DNA of the putative transgenic plants.

-

Conduct a leaf-paint assay with a glufosinate-based herbicide to confirm herbicide resistance.

-

Quantification of N-acetyl-L-glufosinate by LC-MS/MS

This protocol outlines a method for the extraction and quantification of N-acetyl-L-glufosinate from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Transgenic plant tissue

-

Extraction Solvent: Water:Methanol (50:50) with 0.5% formic acid

-

LC-MS/MS system with a suitable column (e.g., polymer-based ion-exchange)

-

N-acetyl-L-glufosinate analytical standard

-

Isotopically labeled internal standard (e.g., N-acetyl-glufosinate-d3)

Procedure:

-

Extraction:

-

Homogenize 1 g of plant tissue in 10 mL of Extraction Solvent.

-

Vortex the mixture for 1 minute and centrifuge at 4,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm filter.

-

Spike the filtered extract with the internal standard.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution program.

-

Detect and quantify N-acetyl-L-glufosinate using multiple reaction monitoring (MRM) mode. A common transition for N-acetyl-glufosinate is m/z 222 -> 136.[8]

-

-

Data Analysis:

-

Generate a calibration curve using the analytical standard.

-

Quantify the concentration of N-acetyl-L-glufosinate in the plant extract by comparing its peak area to that of the internal standard and the calibration curve.

-

Conclusion

The synthesis of N-acetyl-L-glufosinate in transgenic plants is a highly effective mechanism for conferring resistance to glufosinate-based herbicides. The efficiency of this detoxification process is dependent on the expression levels and kinetic properties of the introduced PAT or BAR enzymes. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals working on the development and analysis of glufosinate-resistant crops. Further research into the optimization of PAT/BAR enzyme expression and activity holds the potential for developing crops with even greater levels of herbicide tolerance.

References

- 1. krex.k-state.edu [krex.k-state.edu]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Glufosinate Ammonium-Induced Pathogen Inhibition and Defense Responses Culminate in Disease Protection in bar-Transgenic Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

Glufosinate-N-acetyl as a metabolite of glufosinate herbicide

An In-depth Technical Guide on Glufosinate-N-acetyl as a Metabolite of Glufosinate (B12851) Herbicide

Introduction

Glufosinate, a naturally occurring broad-spectrum herbicide, is the ammonium (B1175870) salt of the amino acid phosphinothricin (B1261767).[1][2] Its mode of action involves the irreversible inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and ammonia (B1221849) detoxification in plants.[1][3][4] Inhibition of GS leads to a rapid accumulation of toxic ammonia and a depletion of glutamine, which halts photosynthesis and results in plant death.[1][5]

This compound (N-acetyl-L-glufosinate, NAG), is the primary and key metabolite of glufosinate, particularly in genetically modified (GM), glufosinate-tolerant crops.[6][7] These crops are engineered to express an enzyme that detoxifies glufosinate by converting it to the non-phytotoxic NAG.[6][8][9] Understanding the formation, toxicology, and analytical detection of NAG is crucial for researchers in agricultural science, food safety, and drug development, as regulatory bodies often include NAG in the residue definition for glufosinate tolerance in food commodities.[10][11]

Biochemical Pathways and Metabolism

The metabolic fate of glufosinate is highly dependent on the organism. In GM plants, the primary pathway is detoxification through acetylation, whereas in non-transgenic plants, animals, and soil, other degradation pathways dominate.

Formation in Genetically Modified (GM) Plants

Glufosinate-tolerant crops possess genes, such as the bialaphos (B1667065) resistance (bar) gene from Streptomyces hygroscopicus or the phosphinothricin acetyltransferase (pat) gene from Streptomyces viridochromogenes, which encode for the enzyme Phosphinothricin Acetyltransferase (PAT).[6][8][12]

-

Enzymatic Reaction: The PAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the free amino group of the L-enantiomer of glufosinate.[6] This N-acetylation converts the herbicidally active L-glufosinate into the inactive N-acetyl-L-glufosinate (NAG).[8][9][13]

-

Specificity: The PAT enzyme is highly specific to L-glufosinate; the D-enantiomer is not metabolized via this pathway.[12][14]

-

Detoxification: This conversion prevents the inhibition of glutamine synthetase, averting the accumulation of ammonia and allowing the plant to survive glufosinate application.[6] Consequently, NAG is a major residue component found in glufosinate-tolerant crops.[6]

Metabolism in Non-Transgenic Plants, Soil, and Water

In organisms lacking the PAT enzyme, glufosinate is degraded more slowly through different pathways.

-

Plants: Metabolism in non-transgenic plants is limited. The primary metabolites identified are 4-methylphosphinico-2-oxo-butanoic acid (PPO) and 3-methylphosphinico-propionic acid (MPP).[12][14][15][16]

-

Soil: The primary factor in glufosinate degradation in soil is microbial activity.[2][17] It is mainly degraded to MPP, which can be further broken down into 2-methylphosphinico-acetic acid (MPA).[2] The half-life of glufosinate in soil is relatively short, typically ranging from 2 to 3 days.[2]

Metabolism in Animals

When animals ingest NAG, for instance through feed from GM crops, the metabolic process is primarily one of excretion and partial deacetylation.

-

Excretion: After a single oral dose in rats, approximately 95% of absorbed NAG is rapidly excreted within 24 hours, predominantly in the urine.[18]

-

Deacetylation: A portion of ingested NAG (around 10%) can be deacetylated back to glufosinate by intestinal microflora.[18][19] This contributes to the presence of glufosinate residues found in the feces and tissues of animals exposed to NAG.[6][18]

-

Tissue Residues: The highest residue levels of NAG and its metabolites are typically found in the kidneys, followed by the liver.[18]

Quantitative Data Summary

Table 1: Comparative Toxicology of Glufosinate and this compound

| Compound | Test | Species | Value | Reference |

| Glufosinate-ammonium (B1218520) | Acute Oral LD₅₀ | Rat | >1500 mg/kg bw | [18] |

| This compound (NAG) | Acute Oral LD₅₀ | Rat & Mouse | >2985 mg/kg bw | [18] |

| Glufosinate, NAG, MPP, MPA | Group ADI | Human | 0-0.01 mg/kg bw | [18] |

LD₅₀: Median Lethal Dose; ADI: Acceptable Daily Intake; bw: body weight; MPP: 3-methylphosphinico-propionic acid; MPA: 2-methylphosphinico-acetic acid.

Table 2: Glufosinate Metabolism in Plant Cell Cultures (14 days)

| Plant Cell Culture | % Transformed | Main Metabolite(s) | % of Metabolite(s) | Reference |

| Transgenic Corn | 43% | N-acetyl-L-glufosinate (NAG) | 16.1% | [14] |

| PPO | 16.4% | [14] | ||

| Sensitive (Non-GM) Corn | 20% | PPO | 16.4% | [14] |

| Transgenic Sugarbeet | 28.2% - 59.9% | N-acetyl-L-glufosinate (NAG) | Major Metabolite | [7] |

| Sensitive (Non-GM) Sugarbeet | 0.0% - 26.7% | MPP | Major Metabolite | [7] |

PPO: 4-methylphosphinico-2-oxo-butanoic acid.

Table 3: Maximum Residue Limits (MRLs) for Glufosinate

Residue definitions for regulatory purposes often include the sum of glufosinate and its metabolites, including NAG and MPP.[10][11][20]

| Jurisdiction | Commodity | MRL (ppm) | Residue Definition Includes | Reference |

| USA | Soybean | 2.0 | Glufosinate, NAG, MPP | [10] |

| USA | Cottonseed Subgroup 20C | 15.0 | Glufosinate, NAG, MPP | [11] |

| USA | Avocado, Fig | 0.1 | Glufosinate, NAG, MPP | [11][21] |

| Canada | Stone Fruits (Crop Group 12-09) | 0.3 | Glufosinate, NAG | [20] |

| EU | General | 0.05 (50 ng/g) | Glufosinate, MPP, NAG | [22] |

ppm: parts per million.

Toxicological Profile

The toxicological evaluation of this compound indicates that it is significantly less toxic than its parent compound, glufosinate-ammonium.[18]

-

Acute Toxicity: The acute oral toxicity of NAG is low, with an LD₅₀ greater than 2985 mg/kg body weight in rats and mice.[18] This contrasts with glufosinate-ammonium, which has a higher acute toxicity.[18]

-

Glutamine Synthetase Inhibition: The acetylation of the amino group in NAG prevents it from binding to and inhibiting glutamine synthetase, which is the primary mechanism of glufosinate's toxicity.[6]

-

Neurotoxicity: Glufosinate can cause neurotoxic effects, such as convulsions, in mammals.[23] While NAG itself shows no direct effect on some neural pathways, its potential conversion back to glufosinate in the gut means it could indirectly contribute to the overall toxic load.[18][23] Some studies suggest that at certain concentrations, metabolites may lead to similar neurotoxicity as the parent compound.[6]

-

Regulatory Assessment: Regulatory bodies like the JMPR have concluded that the toxicity of NAG and other metabolites (MPP, MPA) is less than that of glufosinate.[18] A group Acceptable Daily Intake (ADI) of 0-0.01 mg/kg bw has been established for glufosinate-ammonium and its metabolites (NAG, MPP, MPA), alone or in combination.[18]

Experimental Protocols and Analytical Methodologies

The analysis of glufosinate and NAG is challenging due to their high polarity, low molecular weight, and amphoteric nature.[10][24] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Representative Protocol: LC-MS/MS Analysis in Soybeans

This protocol is based on methodologies developed for the simultaneous determination of glufosinate, NAG, and other metabolites in complex matrices like soybeans.[24][25]

1. Sample Extraction:

-

Homogenize 5 g of the soybean sample.

-

Add 20 mL of water (or a mild acidic aqueous solution, e.g., 50 mM Acetic acid and 10 mM EDTA).[26]

-

Shake vigorously for 30 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the aqueous supernatant for cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a strong anion exchange (SAX) or a polymer-based resin SPE column (e.g., Presh-SPE AX3, Oasis HLB) with methanol (B129727) followed by water.[24][26]

-

Load the aqueous extract onto the SPE column.

-

Wash the column with methanol to remove interfering substances.

-

Elute the analytes with a suitable solvent, such as a formic acid solution in methanol/water.

3. (Optional) Derivatization:

-

Due to the high polarity of the analytes, derivatization can significantly improve chromatographic retention and sensitivity.

-

Solid-Phase Analytical Derivatization (SPAD): After trapping analytes on the SPE column, dehydrate with acetonitrile. Add a derivatizing agent like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) directly to the column and allow it to react at ambient temperature for 1 minute.[24][25]

-

Other Reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) is another common derivatization reagent, though it is not suitable for N-acetylated metabolites.[10][24]

4. LC-MS/MS Analysis:

-

Chromatography: Use a UPLC/HPLC system equipped with a column suitable for polar compounds (e.g., Torus DEA Column).[10] A gradient elution with mobile phases consisting of water and methanol/acetonitrile with formic acid or ammonium formate (B1220265) is typically employed.

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI-) mode.[26]

-

Detection: Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its stable isotopically labeled internal standard for accurate quantification.

Immunoassay Development

For rapid screening, immunoassays have been developed. This involves:

-

Hapten Synthesis: Synthesizing an activated hapten of NAG.

-

Conjugation: Coupling the hapten to a carrier protein (e.g., KLH) to create an immunogen.

-

Immunization: Immunizing animals to produce polyclonal or monoclonal antibodies specific to NAG.

-

ELISA Development: Using the developed antibodies to create a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of NAG, with reported limits of detection around 17 µg/L in water.[27]

Logical Relationships in Glufosinate Action and Resistance

The interaction between glufosinate, the plant's metabolic machinery, and the engineered resistance mechanism is a clear logical sequence. Glufosinate's efficacy is entirely dependent on its ability to inhibit glutamine synthetase. The introduction of the PAT enzyme provides an efficient "off-ramp" that diverts the herbicide away from its target, thereby conferring resistance.

Conclusion

This compound is the definitive detoxification metabolite of glufosinate in engineered, herbicide-tolerant crops. Its formation, catalyzed by the PAT or BAR enzyme, is the central mechanism of resistance, converting the active L-glufosinate into a non-phytotoxic compound. Toxicological data consistently demonstrate that NAG is substantially less toxic than its parent herbicide. Due to its prevalence in GM crops and its inclusion in regulatory residue definitions, the development and application of robust, sensitive analytical methods, primarily LC-MS/MS, are essential for monitoring its presence in the food chain and ensuring compliance with global MRLs. This comprehensive understanding of NAG's biochemistry, toxicology, and analysis is vital for professionals in agricultural biotechnology and regulatory science.

References

- 1. Glufosinate - Wikipedia [en.wikipedia.org]

- 2. Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agriculture.basf.com [agriculture.basf.com]

- 4. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]

- 5. sbcpd.org [sbcpd.org]

- 6. This compound | 73634-73-8 | Benchchem [benchchem.com]

- 7. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bioone.org [bioone.org]

- 10. lcms.cz [lcms.cz]

- 11. Federal Register :: Glufosinate; Pesticide Tolerances [federalregister.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Transgenic plants containing the phosphinothricin-N-acetyltransferase gene metabolize the herbicide l-phosphinothricin (glufosinate) differently from untransformed plants | Semantic Scholar [semanticscholar.org]

- 17. "IMPACT OF GLUFOSINATE ON SOIL MICROBIAL COMMUNITY DYNAMICS" by Sarobi Das [mavmatrix.uta.edu]

- 18. fao.org [fao.org]

- 19. fao.org [fao.org]

- 20. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. fda.gov [fda.gov]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Detoxification of Glufosinate to Glufosinate-N-acetyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which glufosinate (B12851), a potent herbicide, is detoxified to its non-toxic N-acetylated form. This process is central to the development of glufosinate-resistant crops and holds significant interest for researchers in agricultural biotechnology, enzyme kinetics, and metabolic engineering. This document details the enzymatic machinery, biochemical transformation, genetic underpinnings, and analytical methodologies pertinent to this detoxification pathway.

Executive Summary

Glufosinate is a non-selective herbicide that functions by inhibiting glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants.[1][2] This inhibition leads to a toxic accumulation of ammonia (B1221849) and subsequent cell death. Resistance to glufosinate in genetically modified organisms is primarily achieved through the enzymatic detoxification of the herbicide. This guide focuses on the most prevalent mechanism: the N-acetylation of glufosinate to form N-acetyl-L-glufosinate (NAG), a non-phytotoxic compound.[3][4][5][6][7] This detoxification is catalyzed by the enzyme Phosphinothricin (B1261767) Acetyltransferase (PAT).

The Core Detoxification Pathway: Enzymatic N-Acetylation

The detoxification of glufosinate to Glufosinate-N-acetyl is a single-step enzymatic reaction.

The Enzyme: The key enzyme mediating this reaction is Phosphinothricin Acetyltransferase (PAT) .[1][2][5] This enzyme is also referred to as Bialaphos Resistance Protein (BAR).[1][2]

The Reaction: PAT catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the free amino group of the L-isomer of phosphinothricin (the active form of glufosinate). This reaction renders the glufosinate molecule inactive, as it can no longer bind to and inhibit glutamine synthetase.

Substrates:

-

L-Phosphinothricin (Glufosinate)

-

Acetyl-Coenzyme A (Acetyl-CoA)

Products:

-

N-acetyl-L-glufosinate (NAG)

-

Coenzyme A (CoA)

Cellular Localization: In transgenic plants, the PAT enzyme is typically expressed in the cytoplasm. Studies have also explored its expression within plastids. The subcellular localization of the enzyme can influence the efficiency of detoxification.

dot

Caption: Biochemical pathway of glufosinate detoxification.

Genetic Basis of Glufosinate Detoxification

The ability to detoxify glufosinate is conferred by the presence of specific genes that encode the PAT enzyme.

Key Genes:

-

pat (phosphinothricin acetyltransferase) gene: Originally isolated from Streptomyces viridochromogenes.

-

bar (bialaphos resistance) gene: Isolated from Streptomyces hygroscopicus.[1][2]

These two genes share a high degree of sequence homology (approximately 85-87% identity at the amino acid and nucleotide levels, respectively) and encode functionally equivalent PAT enzymes.[5]

Gene Regulation: In transgenic plants, the pat or bar gene is typically placed under the control of a strong constitutive promoter, such as the 35S promoter from the Cauliflower Mosaic Virus (CaMV 35S), to ensure high levels of expression throughout the plant tissues. The level of resistance to glufosinate is directly proportional to the expression level of the PAT enzyme.[3][4][5][6][7]

Regulatory Elements: The promoter region of these transgenes contains cis-acting elements that are recognized by the plant's transcriptional machinery to initiate gene expression. These elements are crucial for achieving the desired level of herbicide resistance.

Quantitative Data: Enzyme Kinetics

The efficiency of glufosinate detoxification is determined by the kinetic properties of the PAT enzyme.

| Parameter | Substrate | Value | Organism/Source | Reference |

| Km | L-Phosphinothricin | ~132 µM | Recombinant BAR | [1] |

| Km | L-Phosphinothricin | 0.06 mM | Streptomyces hygroscopicus | [8] |

| Km | Demethylphosphinothricin | 2 mM | Streptomyces hygroscopicus | [8] |

Note: Vmax and kcat values for PAT are less frequently reported in the literature under standardized conditions. The catalytic efficiency (kcat/Km) is a critical parameter for comparing the effectiveness of the enzyme on different substrates.

Experimental Protocols

Phosphinothricin Acetyltransferase (PAT) Enzyme Activity Assay

This protocol describes a common method for determining the in vitro activity of the PAT enzyme.

1. Protein Extraction:

- Homogenize plant tissue (e.g., leaf discs) in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors).

- Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

- Collect the supernatant containing the soluble proteins.

2. Enzyme Assay Reaction:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl, pH 7.5

- 5 mM L-Phosphinothricin

- 0.5 mM Acetyl-CoA

- Protein extract (containing PAT)

- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

- Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation.

3. Detection of N-acetyl-L-glufosinate (NAG):

- The amount of NAG produced can be quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) as described in the analytical methods section below.

4. Enzyme Quantification:

- The concentration of the PAT protein in the extract can be determined using methods like the Bradford assay or a specific Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11]

dot

Caption: General workflow for PAT enzyme activity assay.

Analytical Methods for Glufosinate and Metabolites

Accurate quantification of glufosinate and its N-acetylated metabolite is crucial for studying detoxification efficacy.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection:

- Principle: This method often requires pre-column derivatization of the amino group of glufosinate and NAG with a UV-absorbing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).

- Stationary Phase: A C18 reversed-phase column is commonly used.

- Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically employed.

- Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 265 nm for FMOC).

- Sample Preparation:

- Extract samples with a suitable solvent (e.g., water or methanol/water).

- Derivatize the extract with FMOC-Cl in a borate (B1201080) buffer.

- Quench the reaction and inject the sample into the HPLC system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Principle: This highly sensitive and specific method can directly measure glufosinate and NAG without derivatization.

- Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often preferred for retaining these polar analytes.

- Ionization: Electrospray ionization (ESI) in either positive or negative mode.

- Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- Sample Preparation:

- Extract samples with water or an aqueous organic solvent.

- Clean up the extract using solid-phase extraction (SPE) if necessary to remove matrix interferences.[12][13]

- Inject the final extract into the LC-MS/MS system.

Conclusion

The detoxification of glufosinate to this compound via the PAT enzyme is a well-characterized and highly effective mechanism for conferring herbicide resistance in plants. This in-depth guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals working in the fields of agricultural biotechnology, drug development, and enzyme engineering. A thorough understanding of the enzymatic kinetics, genetic regulation, and analytical methodologies is paramount for the continued development and assessment of glufosinate-resistant technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Nonspecific activities of the major herbicide-resistance gene BAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and activity of a phosphinothricin N-acetyltransferase (PSPTO_3321) from Pseudomonas syringae pv. tomato DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. Crystal structure of a putative phosphinothricin acetyltransferase (PA4866) from Pseudomonas aeruginosa PAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Catalytic efficiency and kcat/KM: a useful comparator? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s10901.pcdn.co [s10901.pcdn.co]

- 10. aklectures.com [aklectures.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. A comparative investigation of the metabolism of the herbicide glufosinate in cell cultures of transgenic glufosinate-resistant and non-transgenic oilseed rape (Brassica napus) and corn (Zea mays) - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Glufosinate-N-acetyl in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Glufosinate-N-acetyl (NAG) in terrestrial and aquatic environments. NAG is a primary metabolite of the broad-spectrum herbicide glufosinate (B12851) in genetically modified, glufosinate-tolerant crops. Understanding its environmental behavior is crucial for a complete assessment of the impact of glufosinate use. This document summarizes key degradation pathways, quantitative data from relevant studies, and detailed experimental methodologies.

Executive Summary

This compound (NAG) is formed in glufosinate-tolerant plants through the action of the phosphinothricin (B1261767) acetyltransferase (PAT) enzyme, which confers herbicide resistance by acetylating the L-isomer of glufosinate. When crop residues containing NAG are incorporated into the soil, or when NAG enters aquatic systems, it undergoes further microbial degradation.

In aerobic soil environments, NAG is rapidly deacetylated to form its parent compound, L-glufosinate. This is the primary and rate-limiting step in its degradation. Subsequently, L-glufosinate is metabolized to 3-methylphosphinicopropionic acid (MPP) and then to 2-methylphosphinicoacetic acid (MPA), with eventual mineralization to carbon dioxide.

The metabolic fate of NAG in aquatic environments is less well-documented. However, based on the behavior of glufosinate, it is anticipated that microbial degradation would also be the primary route of dissipation in water and sediment, likely following a similar pathway of deacetylation followed by degradation of the resulting glufosinate. The stability of glufosinate in water is generally higher than in soil, suggesting that NAG may also persist longer in aquatic systems.

This guide presents available quantitative data on the degradation of NAG in soil, details the experimental protocols used in these studies, and provides visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathways

The primary metabolic pathway of this compound in the environment involves a two-step degradation process initiated by microbial action.

Soil Metabolism

Under aerobic conditions in soil, the metabolic cascade of NAG is as follows:

-

Deacetylation: The acetyl group of NAG is cleaved by microbial enzymes to yield L-glufosinate.

-

Deamination and Decarboxylation: L-glufosinate is then deaminated and subsequently decarboxylated to form 3-methylphosphinicopropionic acid (MPP).

-

Further Degradation: MPP is further metabolized to 2-methylphosphinicoacetic acid (MPA).

-

Mineralization: Ultimately, the molecule is broken down into carbon dioxide (CO2).

Information on the anaerobic metabolism of NAG is limited. However, for the parent compound glufosinate, anaerobic degradation is slower than aerobic degradation.

Aquatic Metabolism

Quantitative Data on Degradation

The following tables summarize the quantitative data from a key study on the aerobic soil metabolism of [3,4-14C]N-acetyl-L-glufosinate.

Aerobic Soil Metabolism of this compound

A laboratory study was conducted to investigate the degradation of [3,4-14C]N-acetyl-L-glufosinate disodium (B8443419) salt in a sandy loam soil under aerobic conditions. The results are presented in the tables below.

Table 1: Degradation of this compound in Sandy Loam Soil

| Time (Days) | This compound (% of Applied Radioactivity) | L-Glufosinate (% of Applied Radioactivity) | MPP (% of Applied Radioactivity) | MPA (% of Applied Radioactivity) | CO2 (% of Applied Radioactivity) | Bound Residues (% of Applied Radioactivity) |

| 0 | 95.2 | 0.0 | 0.0 | 0.0 | 0.0 | 1.8 |

| 1 | 2.9 | 74.9 | 1.9 | 0.0 | 0.2 | 3.9 |

| 3 | 0.4 | 43.1 | 25.8 | 0.0 | 2.1 | 9.0 |

| 7 | 0.2 | 16.1 | 42.1 | 1.1 | 8.0 | 14.2 |

| 14 | 0.1 | 4.9 | 38.6 | 3.5 | 20.3 | 18.3 |

| 31 | 0.0 | 1.2 | 22.1 | 5.0 | 36.9 | 20.9 |

| 62 | 0.0 | 0.4 | 9.8 | 4.2 | 40.2 | 21.1 |

Data sourced from a study by Stumpf (1993a) as reported by the Food and Agriculture Organization of the United Nations.

Table 2: Calculated DT50 and DT90 Values for this compound and its Metabolites in Sandy Loam Soil

| Compound | DT50 (Days) | DT90 (Days) |

| This compound | <1 | ~3 |

| L-Glufosinate | ~3 | ~14 |

| MPP | ~30 | >62 |

Calculated from the data presented in Table 1.

Experimental Protocols

This section details the methodologies employed in the key aerobic soil metabolism study of this compound.

Aerobic Soil Metabolism Study Protocol

The following protocol is based on the study by Stumpf (1993a) investigating the degradation of [3,4-14C]N-acetyl-L-glufosinate disodium salt.

Objective: To determine the rate and pathway of degradation of N-acetyl-L-glufosinate in soil under aerobic laboratory conditions.

Test Substance: [3,4-14C]N-acetyl-L-glufosinate disodium salt.

Soil Type: Sandy loam with the following characteristics:

-

pH: 5.8

-

Organic Carbon: 1.1%

Experimental Setup:

-

Soil Preparation: The sandy loam soil was passed through a 2 mm sieve to ensure uniformity. The moisture content was adjusted to 40% of its maximum water holding capacity.

-

Application of Test Substance: The [14C]-labeled N-acetyl-L-glufosinate was applied to the soil at a nominal concentration of 3.6 mg/kg.

-

Incubation: The treated soil samples were incubated in the dark at a constant temperature of 20°C for a period of 62 days. A continuous stream of humidified air was passed through the incubation vessels to maintain aerobic conditions.

-

Volatile Trapping: The effluent air from the incubation vessels was passed through traps containing ethylene (B1197577) glycol to capture volatile organic compounds and potassium hydroxide (B78521) to trap 14CO2.

-

Sampling: Duplicate soil samples were taken for analysis at 0, 1, 3, 7, 14, 31, and 62 days after application.

Analytical Methodology:

-

Extraction: Soil samples were extracted with a mixture of acetonitrile (B52724) and water.

-

Analysis: The extracts were analyzed using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to identify and quantify the parent compound and its degradation products. Identification of the metabolites was confirmed by co-chromatography with authentic reference standards.

-

Bound Residue Determination: After extraction, the soil was combusted to determine the amount of non-extractable (bound) radioactivity.

-

Quantification of Volatiles: The trapping solutions were analyzed by Liquid Scintillation Counting (LSC) to quantify the amount of evolved 14CO2 and other volatile radioactive compounds.

Conclusion

The available data indicates that this compound is not a persistent compound in aerobic soil environments. Its primary degradation pathway involves a rapid deacetylation to L-glufosinate, which then follows the established degradation route of the parent herbicide. The half-life of NAG in soil is very short, suggesting that it is unlikely to accumulate.

Further research is required to fully elucidate the metabolic fate of this compound in aquatic systems and under anaerobic conditions in both soil and water. Specifically, studies focusing on the rates of hydrolysis, photolysis, and anaerobic biodegradation of NAG would provide a more complete environmental risk assessment. The development and validation of analytical methods for NAG and its metabolites in water and sediment matrices are also crucial for future monitoring and research efforts.

An In-depth Technical Guide on the Translocation and Accumulation of Glufosinate-N-acetyl in Plant Tissues

Introduction

Glufosinate-ammonium (B1218520) is a widely utilized, broad-spectrum, post-emergence herbicide valued for its efficacy against a wide range of weeds.[1] Its primary mode of action is the inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and ammonia (B1221849) assimilation in plants.[1][2] The inhibition of GS leads to a rapid accumulation of toxic ammonia and the cessation of photorespiration, ultimately causing plant cell death.[3]

In response to the widespread use of glufosinate (B12851), genetically modified crops have been developed to be resistant to its effects. This resistance is primarily conferred by the introduction of the phosphinothricin-N-acetyltransferase (pat) gene, originally isolated from soil bacteria (Streptomyces viridochromogenes).[1][4] The PAT enzyme detoxifies the active L-isomer of glufosinate by acetylating it to form N-acetyl-L-glufosinate (also referred to as NAG or Glu-A), a non-phytotoxic compound.[4][5] Understanding the subsequent movement (translocation) and buildup (accumulation) of this metabolite, Glufosinate-N-acetyl, is critical for assessing crop safety, metabolic fate, and the overall efficacy of the resistance mechanism.

This technical guide provides a comprehensive overview of the translocation and accumulation of this compound in plant tissues, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes.

Metabolism and Translocation Dynamics

The key difference in the fate of glufosinate between susceptible and resistant plants lies in its metabolic conversion and subsequent mobility.

-

In Susceptible Plants: Glufosinate is primarily absorbed through the leaves and other green tissues.[1] While it possesses the necessary physicochemical properties for phloem transport, its translocation is severely limited.[6] The rapid, localized phytotoxicity caused by the L-isomer of glufosinate damages the leaf tissue at the site of application, thereby impeding its own export to other parts of the plant.[6][7] Consequently, it is often considered a contact herbicide with limited systemic movement in susceptible species.[8][9] What little movement occurs can be through the xylem (apoplast), which can lead to accumulation in older leaves.[3][8][9]

-

In Glufosinate-Resistant Plants: Upon foliar application, glufosinate is absorbed into the cells of resistant plants where the PAT enzyme rapidly acetylates the L-isomer. This conversion to the non-toxic this compound prevents the localized cell death observed in susceptible plants.[4] Unlike its parent compound, this compound is highly phloem-mobile.[6][7] It is readily exported from the treated source leaves and transported via the phloem to various sink tissues throughout the plant, including roots, floral buds, and anthers.[7] The inactive D-isomer of glufosinate is also more phloem-mobile than the racemic mixture in susceptible plants.[7]

Quantitative Data on Translocation and Accumulation

Studies using radiolabeled [¹⁴C]glufosinate and acetyl-L-[¹⁴C]glufosinate have been instrumental in quantifying the movement and distribution of these compounds within plants. The following table summarizes data from a study on susceptible (Brassica napus cv Excel) and glufosinate-resistant (Brassica napus cv HCN27) genotypes.

| Compound & Genotype | Time After Treatment (h) | Treated Leaf (% of Applied ¹⁴C) | Above Treated Leaf (% of Applied ¹⁴C) | Below Treated Leaf (% of Applied ¹⁴C) | Roots (% of Applied ¹⁴C) | Total Translocation (% of Applied ¹⁴C) |

| D,L-[¹⁴C]glufosinate (Susceptible) | 72 | 87.2 | 0.9 | 3.5 | 1.9 | 6.3 |

| D,L-[¹⁴C]glufosinate (Resistant) | 72 | 65.5 | 4.8 | 13.9 | 6.3 | 25.0 |

| Acetyl-L-[¹⁴C]glufosinate (Susceptible) | 72 | 59.1 | 6.7 | 20.1 | 8.2 | 35.0 |

| Acetyl-L-[¹⁴C]glufosinate (Resistant) | 72 | 55.4 | 7.9 | 22.5 | 9.7 | 40.1 |

| Data summarized from research on Brassica napus, which demonstrated significantly more ¹⁴C was exported from the treated leaf in the resistant genotype (HCN27) compared to the susceptible one (cv Excel) following the application of D,L-[¹⁴C]glufosinate.[7] |

Visualizing Pathways and Workflows

Metabolic Pathway of Glufosinate Detoxification

Caption: Metabolic conversion of L-Glufosinate to non-toxic this compound by the PAT enzyme.

Comparative Translocation in Plants

Caption: Contrasting translocation of glufosinate in susceptible versus resistant plants.

Experimental Workflow for Translocation Analysis

Caption: Workflow for quantifying the translocation of radiolabeled compounds in plants.

Experimental Protocols

Protocol 1: Analysis of Phloem Transport Using ¹⁴C-Radiolabeling

This protocol outlines the methodology used to quantify the movement of glufosinate and its acetylated form in whole plants.

-

Plant Material and Growth:

-

Species: Brassica napus, susceptible (cv Excel) and resistant (HCN27, expressing the pat gene) genotypes.[7]

-

Growth Conditions: Plants are grown in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions to ensure uniformity.

-

-

Application of Radiolabeled Herbicide:

-

Compounds: D,L-[¹⁴C]glufosinate and acetyl-L-[¹⁴C]glufosinate are used.

-

Method: A specific amount of the radiolabeled solution is carefully applied to a single, fully expanded leaf (the "source" leaf) of each plant.[7]

-

-

Harvest and Sample Processing:

-

Time Points: Plants are harvested at various intervals after treatment (e.g., 6, 24, 72 hours) to track movement over time.[7]

-

Unabsorbed Residue Removal: The treated leaf is rinsed with a solution (e.g., water-acetone mixture) to remove any herbicide that was not absorbed.[7]

-

Sectioning: The plant is dissected into different parts: the treated leaf, tissues above the treated leaf, tissues below the treated leaf (stem, other leaves), and roots.[7]

-

-

Quantification:

-

Combustion: Each plant section is dried, weighed, and then combusted in a sample oxidizer to convert all ¹⁴C into ¹⁴CO₂.

-

Scintillation Counting: The ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of ¹⁴C in each plant part is then calculated as a percentage of the total applied dose.

-

Protocol 2: Quantification of Glufosinate and Metabolites by LC-MS/MS

This protocol describes a common analytical method for the sensitive detection and quantification of glufosinate, this compound (NAG), and other metabolites like 3-(hydroxymethylphosphinyl)propanoic acid (MPPA) in plant tissues.[10][11][12]

-

Sample Extraction:

-

A homogenized sample of plant tissue (e.g., soybean) is extracted with an aqueous solution, often a buffered solution like 50 mM acetic acid with 10 mM EDTA in water.[13]

-

The sample is agitated (e.g., shaken or sonicated) to ensure efficient extraction of the polar analytes.

-

-

Cleanup:

-

The crude extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interfering matrix components like fats and proteins.[13]

-

-

Derivatization (If required):

-

Due to the high polarity and poor retention of these compounds on standard reversed-phase chromatography columns, derivatization is often employed.

-

A common derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl).[11] However, this agent does not work for N-acetyl metabolites.

-

Alternative methods use reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for solid-phase derivatization, which can be applied to both the parent compound and its metabolites.[10][12] Direct analysis without derivatization is also possible with specialized columns.[11]

-

-

LC-MS/MS Analysis:

-

Chromatography: The final extract is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. A column designed for polar analytes (e.g., Torus DEA) is used for separation.[11]

-

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.[13]

-

Quantification: The analytes are quantified using multiple reaction monitoring (MRM) transitions specific to each compound and compared against a calibration curve prepared with certified standards. Stable isotopically labeled internal standards are often used to ensure accuracy.[13]

-

| Method | Technique | Target Analytes | Key Features | Reference |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Glufosinate, this compound (NAG), MPPA, Glyphosate | High sensitivity and selectivity; can be performed with or without derivatization. Suitable for complex matrices like soybean. | [10][11] |

| Derivatization-Assisted Immunoassay | Enzyme Immunoassay (EIA) | This compound (NAG) | Uses antibodies specific to NAG; useful for selective detection in the presence of the parent compound. | [14] |

| Solid-Phase Analytical Derivatization | LC-MS/MS with MTBSTFA derivatization | Glufosinate, NAG, MPPA | Rapid, on-column derivatization at ambient temperature, simplifying sample preparation. | [12] |

Conclusion

The translocation and accumulation of this compound in plants are fundamentally different from that of its parent compound, glufosinate. In resistant plants, the efficient enzymatic conversion of the phytotoxic L-glufosinate into the non-toxic and highly mobile this compound is the cornerstone of the resistance mechanism. This metabolite is readily transported via the phloem and accumulates in various sink tissues throughout the plant. In contrast, the limited translocation of glufosinate in susceptible plants is a direct consequence of its rapid, self-limiting phytotoxicity.

A thorough understanding of these processes, supported by robust quantitative data and detailed experimental protocols, is essential for researchers in weed science, crop physiology, and biotechnology. This knowledge aids in evaluating the metabolic fate of herbicides in genetically modified crops, ensuring their safety and agronomic effectiveness, and providing a framework for developing future herbicide resistance strategies.

References

- 1. agriculture.basf.com [agriculture.basf.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiological and biochemical mechanisms behind the fast action of glufosinate [mountainscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of the herbicide glufosinate-ammonium in plant cell cultures of transgenic (rhizomania-resistant) and non-transgenic sugarbeet (Beta vulgaris), carrot (Daucus carota), purple foxglove (Digitalis purpurea) and thorn apple (Datura stramonium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phloem Transport of d,l-Glufosinate and Acetyl-l-Glufosinate in Glufosinate-Resistant and -Susceptible Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Physiological Factors Affecting Uptake and Translocation of Glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of glyphosate, glufosinate and their metabolites in soybeans using solid-phase analytical derivatization and LC-MS/MS determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. fda.gov [fda.gov]

- 14. Development of antibodies for the detection of N-acetyl-glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

De-acetylation of N-acetyl-L-glufosinate to Glufosinate in Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-glufosinate (NAG), a primary metabolite of the herbicide glufosinate (B12851) in genetically modified, resistant plants, can undergo de-acetylation back to the parent compound, glufosinate, within animal systems. This biotransformation is a crucial aspect of the toxicokinetic profile of glufosinate residues. This technical guide provides an in-depth analysis of the de-acetylation process, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the metabolic pathways involved. The primary sites of this conversion appear to be the gastrointestinal tract, mediated by microbial enzymes, and to a lesser extent, tissues such as the liver and kidneys, likely involving endogenous acylases. Understanding the extent and location of this metabolic reactivation is critical for accurate risk assessment and regulatory evaluation of glufosinate-related compounds.

Introduction

Glufosinate is a broad-spectrum herbicide that functions by inhibiting the enzyme glutamine synthetase. In glufosinate-tolerant transgenic crops, the primary detoxification pathway is the acetylation of L-glufosinate to the inactive N-acetyl-L-glufosinate (NAG). When animals consume feed derived from these crops, they are exposed to NAG. The subsequent de-acetylation of NAG back to the active glufosinate within the animal is a significant metabolic step. This guide consolidates the available scientific information on this critical biotransformation process.

Quantitative Analysis of De-acetylation

Metabolism studies in various animal models, including rats and laying hens, have demonstrated the in vivo conversion of NAG to glufosinate. The extent of this de-acetylation varies depending on the species and the tissue.

Distribution of Glufosinate and Metabolites after N-acetyl-L-glufosinate Administration in Rats

In a study with Wistar rats administered a single oral dose of [3,4-¹⁴C] N-acetyl-glufosinate, the distribution of metabolites was analyzed in excreta and various tissues. The data indicates that a portion of the administered NAG is converted to glufosinate.

| Matrix | Compound | Percentage of Administered Dose (%) | Reference |

| Urine (Males) | N-acetyl-glufosinate | Main Compound | [1] |

| 3-[hydroxy(methyl) phosphinoyl]propionic acid | Low concentrations | [1] | |

| 4-methylphosphinico-butanoic acid | Low concentrations | [1] | |

| Faeces (Males, low dose) | Glufosinate-ammonium | Significant amount | [1] |

| N-acetyl-glufosinate | > 80% of recovered radiolabel | [1] | |

| Kidney (at 24h) | Glufosinate-ammonium | Higher concentration than N-acetyl-glufosinate | [1] |

Table 1: Distribution of N-acetyl-glufosinate and its metabolites in male Wistar rats after a single oral administration.

Residues in Tissues and Eggs of Laying Hens

Laying hens were dosed with N-acetyl-L-glufosinate disodium (B8443419) salt for 14 days. Analysis of tissues and eggs revealed the presence of both NAG and its metabolite, glufosinate.

| Matrix | Compound | Residue Level (mg/kg) | Reference |

| Liver | N-acetyl-glufosinate | Main residue | [1] |

| Glufosinate | Substantial component | [1] | |

| 3-[hydroxy(methyl) phosphinoyl]propionic acid | Substantial component | [1] | |

| Muscle | Total Radiolabel (as NAG) | 0.013 | [1] |

| Fat | Total Radiolabel (as NAG) | 0.011 | [1] |

| Egg White | Glufosinate | Main residue | [1] |

| Egg Yolk | N-acetyl-glufosinate | Main residue | [1] |

Table 2: Residue levels of N-acetyl-glufosinate and glufosinate in laying hens after 14 days of administration.

Metabolic Pathways and Enzymology

The de-acetylation of NAG to glufosinate is a hydrolytic reaction. While the specific enzymes have not been definitively identified for this substrate, the conversion is thought to be mediated by two primary mechanisms: microbial enzymes in the gut and endogenous tissue acylases.

Gut Microbiota-Mediated De-acetylation

The gastrointestinal tract is a primary site for the metabolism of xenobiotics, with the gut microbiota possessing a diverse array of enzymes capable of transformations not performed by host enzymes[2][3][4]. Studies in rats have shown that a significant portion of orally administered NAG is excreted in the faeces, with a notable fraction being de-acetylated to glufosinate[1]. This suggests a significant role for the gut microflora in this conversion.

Endogenous Acylases

Tissues such as the liver and kidney are known to contain various acylases that are responsible for the de-acetylation of N-acetylated amino acids. Acylase I, in particular, has broad substrate specificity and is a likely candidate for the enzymatic hydrolysis of NAG in these tissues. The presence of higher concentrations of glufosinate compared to NAG in the kidneys of rats administered NAG supports the role of tissue-specific de-acetylation[1].

References

A Comprehensive Technical Guide to the Biological Activities of Glufosinate and its Metabolite, Glufosinate-N-acetyl

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed comparison of the biological activities of the herbicide glufosinate (B12851) and its primary metabolite, Glufosinate-N-acetyl. This document outlines their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

Glufosinate is a broad-spectrum, non-selective, contact herbicide widely used in agriculture.[1][2] Its efficacy is attributed to its potent inhibition of a key enzyme in plant nitrogen metabolism. In genetically modified, glufosinate-tolerant crops, the herbicide is rapidly detoxified through N-acetylation, forming this compound, a non-phytotoxic compound.[3] Understanding the distinct biological activities of these two compounds is crucial for research in herbicide development, crop science, and toxicology.

Mechanism of Action

Glufosinate: Inhibition of Glutamine Synthetase

The primary mode of action of glufosinate is the irreversible inhibition of the enzyme glutamine synthetase (GS).[1][4] GS plays a central role in the assimilation of ammonia (B1221849) in plants by catalyzing the conversion of glutamate (B1630785) and ammonia into glutamine. This reaction is a critical step in the GS/GOGAT (glutamine synthetase/glutamate synthase) pathway, the main route for ammonia incorporation into amino acids.[4]

Glufosinate, a structural analog of glutamate, competitively binds to the active site of GS.[4] This inhibition leads to two major downstream effects that contribute to its herbicidal activity:

-

Ammonia Accumulation: The blockage of GS activity results in a rapid and toxic accumulation of ammonia within plant cells.[5][6] High levels of ammonia disrupt cellular pH gradients, uncouple photophosphorylation, and inhibit photosystems I and II, ultimately leading to cell death.[7]

-

Disruption of Photorespiration and Generation of Reactive Oxygen Species (ROS): The inhibition of GS also disrupts the photorespiratory cycle, a metabolic pathway that detoxifies a byproduct of photosynthesis. This disruption leads to a halt in the conversion of glyoxylate (B1226380) to glycine (B1666218) due to a lack of amino donors. The subsequent metabolic imbalances and the uncoupling of photosynthesis result in the massive production of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[8][9][10][11][12] These highly reactive molecules cause lipid peroxidation of cell membranes, leading to rapid cellular damage and the characteristic necrotic lesions seen in glufosinate-treated plants.[8][13]

This compound: Detoxification and Lack of Phytotoxicity

This compound is the product of the detoxification of glufosinate in herbicide-tolerant plants. This conversion is catalyzed by the enzyme phosphinothricin (B1261767) acetyltransferase (PAT), which is encoded by the pat or bar gene introduced into genetically modified crops.[14][15][16] The PAT enzyme transfers an acetyl group from acetyl-CoA to the amino group of glufosinate, rendering it unable to bind to the active site of glutamine synthetase.[14][17] Consequently, this compound does not inhibit GS and is therefore considered non-phytotoxic to plants.[3] However, it is important to note that in animal systems, this compound can be deacetylated back to glufosinate, a factor to consider in toxicological assessments.[18][19][20]

Quantitative Data Presentation

The following tables summarize key quantitative data comparing the biological activities of glufosinate and this compound.

Table 1: Inhibition of Glutamine Synthetase (GS)

| Compound | Target Enzyme | IC50 Value | Organism/Tissue | Reference(s) |

| Glufosinate | Glutamine Synthetase | 0.85 mM - 0.99 mM | Eleusine indica | [21] |

| Glufosinate | Glutamine Synthetase | Not specified, but potent inhibition | Various plant species | [1][4] |

| This compound | Glutamine Synthetase | No significant inhibition | N/A | [3][14] |

Note: Specific IC50 values for glufosinate can vary depending on the plant species and the specific isoform of glutamine synthetase.

Table 2: Comparative Phytotoxicity (GR50 Values)

| Compound | Weed Species | Growth Stage | GR50 (g ai/ha) | Reference(s) |

| Glufosinate | Echinochloa crus-galli (Barnyardgrass) | 2-3 leaf | 69 | [22] |

| Glufosinate | Abutilon theophrasti (Velvetleaf) | 2-3 leaf | 199 | [22] |

| Glufosinate | Chenopodium album (Common Lambsquarters) | 2-3 leaf | 235 | [22] |

| Glufosinate | Lolium rigidum | Seedling | Varies by population | [23] |

| This compound | Various | N/A | Not phytotoxic | [3][14] |

GR50: The herbicide rate that causes a 50% reduction in plant growth. Note: The phytotoxicity of this compound is consistently reported as negligible, and therefore, specific GR50 values are generally not determined.

Table 3: Uptake and Translocation

| Compound | Plant Species | Uptake (% of applied) | Translocation (% of absorbed) | Primary Translocation Route | Reference(s) |

| Glufosinate | Amaranthus palmeri | Saturable at >250 µM | Limited | Apoplast (Xylem) | [24] |

| Glufosinate | Setaria faberi (Giant Foxtail) | 67% (24 HAT) | 15% (24 HAT) | Phloem indicated | [22] |

| Glufosinate | Echinochloa crus-galli (Barnyardgrass) | 53% (24 HAT) | 14% (24 HAT) | Phloem indicated | [22] |

| Glufosinate | Abutilon theophrasti (Velvetleaf) | 42% (24 HAT) | 5% (24 HAT) | N/A | [22] |

| Glufosinate | Chenopodium album (Common Lambsquarters) | 16% (24 HAT) | <1% (24 HAT) | N/A | [22] |

| This compound | Brassica napus (Resistant) | N/A | More extensive than glufosinate | Phloem | [3] |

HAT: Hours After Treatment

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of glufosinate and this compound.

Glutamine Synthetase (GS) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of glufosinate and this compound on glutamine synthetase activity.

Principle: The assay measures the transferase activity of GS, which catalyzes the formation of γ-glutamyl hydroxamate from glutamine and hydroxylamine. In the presence of ferric chloride, γ-glutamyl hydroxamate forms a colored complex that can be quantified spectrophotometrically.

Materials:

-

Plant tissue (e.g., leaves)

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol)

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.0, 20 mM MgCl2, 20 mM sodium glutamate, 10 mM hydroxylamine, 10 mM ATP)

-

Stop solution (e.g., 10% (w/v) FeCl3, 24% (w/v) trichloroacetic acid, 6 N HCl)

-

Glufosinate and this compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet cellular debris and collect the supernatant containing the crude enzyme extract. Determine the protein concentration of the extract.

-

Assay Reaction: In a microcentrifuge tube, combine the enzyme extract with the assay buffer. Add different concentrations of glufosinate or this compound to respective tubes. Include a control with no inhibitor.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Color Development and Measurement: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of GS inhibition for each concentration of the test compounds compared to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[7][25][26][27][28]

Whole-Plant Bioassay for Phytotoxicity Assessment

Objective: To compare the herbicidal efficacy of glufosinate and this compound on whole plants.

Principle: Plants are treated with different doses of the compounds, and the dose-response relationship is evaluated by measuring plant growth inhibition.

Materials:

-

Test plant species (e.g., a susceptible weed species) grown in pots

-

Glufosinate and this compound solutions at a range of concentrations

-

Spray chamber or handheld sprayer

-

Growth chamber or greenhouse with controlled environmental conditions

-

Balance for measuring plant biomass

Procedure:

-

Plant Growth: Grow the test plants from seed in pots containing a suitable growing medium until they reach a specific growth stage (e.g., 2-4 leaf stage).[29]

-

Herbicide Application: Prepare a series of dilutions for both glufosinate and this compound. Apply the solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.[29][30]

-

Incubation: Place the treated plants in a growth chamber or greenhouse with controlled light, temperature, and humidity.

-

Data Collection: After a specified period (e.g., 14-21 days), visually assess phytotoxicity symptoms (e.g., chlorosis, necrosis). Harvest the above-ground biomass of each plant and determine the fresh or dry weight.[1][31][32]

-

Data Analysis: Calculate the percentage of growth reduction for each treatment relative to the untreated control. Use non-linear regression analysis to fit a dose-response curve and determine the GR50 value (the dose required to reduce plant growth by 50%) for each compound.[33][34]

Quantification of Ammonia Accumulation

Objective: To measure the in vivo accumulation of ammonia in plant tissues following treatment with glufosinate and this compound.

Principle: Ammonia is extracted from plant tissue and quantified using a colorimetric assay based on the Berthelot reaction or an ion-selective electrode.

Materials:

-

Plant tissue from treated and untreated plants

-

Extraction solution (e.g., 0.3% (v/v) sulfuric acid)

-

Reagents for the Berthelot reaction (phenol-nitroprusside and alkaline hypochlorite) or an ammonia-selective electrode

-

Spectrophotometer or ion meter

Procedure:

-

Sample Collection: Harvest plant tissue at different time points after treatment with glufosinate or this compound.

-

Extraction: Homogenize the plant tissue in the extraction solution. Centrifuge the homogenate and collect the supernatant.

-

Quantification:

-

Colorimetric Method: Mix the supernatant with the Berthelot reagents and incubate to allow for color development. Measure the absorbance at a specific wavelength (e.g., 630 nm).

-

Ion-Selective Electrode: Calibrate the ammonia electrode with standard solutions of known ammonia concentrations. Measure the ammonia concentration in the plant extract.

-

-

Data Analysis: Calculate the amount of ammonia per gram of fresh or dry tissue weight. Compare the ammonia levels in treated plants to those in untreated controls.[5]

Measurement of Reactive Oxygen Species (ROS)

Objective: To detect and quantify the production of ROS in plant cells after exposure to glufosinate and this compound.

Principle: ROS can be detected using fluorescent probes that become fluorescent upon reaction with specific ROS molecules. The fluorescence intensity can be measured using a fluorometer or visualized with a fluorescence microscope.

Materials:

-

Plant tissue or protoplasts

-

Fluorescent probes (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) for general ROS, or specific probes for superoxide or hydrogen peroxide)

-

Fluorometer or fluorescence microscope

Procedure:

-

Sample Preparation: Prepare thin sections of plant tissue or isolate protoplasts from treated and untreated plants.

-

Probe Loading: Incubate the samples with the fluorescent probe in the dark.

-

Measurement/Visualization:

-

Fluorometer: Measure the fluorescence intensity of the samples at the appropriate excitation and emission wavelengths.

-

Fluorescence Microscope: Observe the samples under a fluorescence microscope to visualize the localization of ROS production.

-

-

Data Analysis: Quantify the relative fluorescence units to compare ROS levels between treatments.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows discussed in this guide.

Conclusion

Glufosinate and this compound exhibit starkly different biological activities. Glufosinate is a potent inhibitor of glutamine synthetase, leading to a cascade of toxic metabolic events in plants, including ammonia accumulation and the generation of reactive oxygen species. In contrast, this compound, the acetylated form of glufosinate, is non-phytotoxic due to its inability to inhibit glutamine synthetase. This detoxification mechanism, conferred by the PAT enzyme, is the basis for herbicide tolerance in numerous genetically modified crops. The detailed understanding of their distinct mechanisms of action, supported by quantitative data and robust experimental protocols, is essential for advancing research and development in the fields of agriculture and drug discovery.

References

- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 2. pedchem.com [pedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical Basis for the Time-of-Day Effect on Glufosinate Efficacy against Amaranthus palmeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nexus between reactive oxygen species and the mechanism of action of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. discover.library.noaa.gov [discover.library.noaa.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glufosinate-ammonium: a review of the current state of knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phosphinothricin acetyltransferase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dynamics of global histone acetylation and deacetylation in vivo: rapid restoration of normal histone acetylation status upon removal of activators and repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Absorption and translocation of glufosinate on four weed species | Weed Science | Cambridge Core [cambridge.org]

- 23. researchgate.net [researchgate.net]

- 24. Physiological Factors Affecting Uptake and Translocation of Glufosinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of a simple assay protocol for high-throughput screening of Mycobacterium tuberculosis glutamine synthetase for the identification of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 27. bioworlde.com [bioworlde.com]

- 28. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells [bio-protocol.org]

- 29. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 30. cambridge.org [cambridge.org]

- 31. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 32. leafrootfruit.substack.com [leafrootfruit.substack.com]

- 33. Response of Annual Weed Species to Glufosinate and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]

- 34. researchgate.net [researchgate.net]

The Role of Phosphinothricin Acetyltransferase (PAT) in Glufosinate-N-acetyl Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glufosinate (B12851), a broad-spectrum herbicide, is a potent inhibitor of glutamine synthetase, an essential enzyme in nitrogen metabolism in plants. The herbicidal action of glufosinate leads to the accumulation of toxic ammonia (B1221849) and the cessation of photorespiration, ultimately causing plant death. However, certain organisms have evolved a resistance mechanism to this herbicide through the action of the enzyme Phosphinothricin (B1261767) Acetyltransferase (PAT). This technical guide provides an in-depth overview of the pivotal role of PAT in the detoxification of glufosinate through the formation of Glufosinate-N-acetyl.